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molecular formula C21H17N B593858 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole CAS No. 1260228-95-2

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

Cat. No. B593858
M. Wt: 283.374
InChI Key: MVAOYMNWVVRUPL-UHFFFAOYSA-N
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Patent
US09040172B2

Procedure details

A mixture of 75 g (238 mmol) of 2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene and 290.3 ml (1669 mmol) of triethyl phosphite is heated under reflux for 12 h. The triethyl phosphite which remains is subsequently removed by distillation (72-76° C./9 mm Hg). Water/MeOH (1:1) is added to the residue, and the solid is filtered off and recrystallised. Yield: 61.3 g (216 mmol), 92%.
Name
2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
290.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]([CH3:24])([CH3:23])[C:12]=2[CH:11]=1)([O-])=O.P(OCC)(OCC)OCC>>[CH3:23][C:13]1([CH3:24])[C:12]2[CH:11]=[C:10]3[C:5]4[C:4]([NH:1][C:22]3=[CH:21][C:20]=2[C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]1=2)=[CH:9][CH:8]=[CH:7][CH:6]=4

Inputs

Step One
Name
2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene
Quantity
75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Name
Quantity
290.3 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The triethyl phosphite which remains is subsequently removed by distillation (72-76° C./9 mm Hg)
ADDITION
Type
ADDITION
Details
Water/MeOH (1:1) is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
Smiles
CC1(C=2C=CC=CC2C=2C=C3C(=CC12)C1=CC=CC=C1N3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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